molecular formula C11H14ClN3O B8397355 1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethylamine hydrochloride

1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethylamine hydrochloride

Cat. No. B8397355
M. Wt: 239.70 g/mol
InChI Key: MEISVVXKKLIBAI-UHFFFAOYSA-N
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Patent
US06013658

Procedure details

[1-(3-methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethyl]carbamic acid tertbutyl ester (2.4 g, 7.9 mmol) was dissolved in a saturated solution of hydrogen chloride in ethyl acetate (40 ml). After 5 h at 20° C. the reaction mixture was concentrated in vacuo. The residue was crystallized from ethyl acetate to give 2.05 g of (R) 1-(3-methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethylamine hydrochloride.
Name
[1-(3-methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethyl]carbamic acid tertbutyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([C:16]1[O:20][N:19]=[C:18]([CH3:21])[N:17]=1)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(C)(C)C.[ClH:23]>C(OCC)(=O)C>[ClH:23].[CH3:21][C:18]1[N:17]=[C:16]([CH:8]([NH2:7])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:20][N:19]=1 |f:3.4|

Inputs

Step One
Name
[1-(3-methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethyl]carbamic acid tertbutyl ester
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1=NC(=NO1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 5 h at 20° C. the reaction mixture was concentrated in vacuo
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=NOC(=N1)C(CC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.